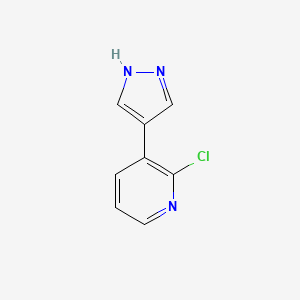

2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEPOCZTERAPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-(1H-pyrazol-4-yl)pyridine CAS 1563529-57-6 properties

CAS: 1563529-57-6 | Molecular Formula: C

Executive Summary & Structural Logic

In the architecture of modern drug discovery, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the pyridine C2 position and the nucleophilic nitrogen on the pyrazole ring.

From a medicinal chemistry perspective, this scaffold is a bioisostere for several kinase inhibitor cores (e.g., the ATP-binding hinge region). The pyridine nitrogen and the pyrazole NH provide critical hydrogen bond acceptor/donor motifs, while the C2-chlorine allows for late-stage diversification via Nucleophilic Aromatic Substitution (

Physicochemical Profile

| Property | Value | Note |

| Molecular Weight | 179.61 g/mol | Ideal for fragment-based drug design (FBDD). |

| LogP (Calc) | ~1.7 | Moderate lipophilicity; good membrane permeability potential. |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | |

| Physical State | Solid (Off-white to pale yellow) | |

| SMILES | Clc1ncccc1-c2c[nH]nc2 |

Synthetic Methodology

Senior Scientist Note: The synthesis of this compound typically relies on a Suzuki-Miyaura cross-coupling. The critical challenge here is regioselectivity and chemoselectivity . We must couple the pyrazole boronate to the pyridine ring without hydrolyzing the labile C2-chlorine atom.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromo-2-chloropyridine with (1H-pyrazol-4-yl)boronic acid pinacol ester.

Reagents & Stoichiometry[3]

-

Substrate A: 3-Bromo-2-chloropyridine (1.0 equiv)

-

Substrate B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 equiv) (Note: Using the Boc-protected pyrazole prevents catalyst poisoning by the free NH).

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (0.2 M concentration relative to Substrate A)

Step-by-Step Workflow

-

Degassing: Charge a reaction vessel with Substrate A, Substrate B, and 1,4-Dioxane. Sparge with nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Catalyst Addition: Add Pd(dppf)Cl

and the aqueous K -

Thermal Activation: Heat the mixture to 85°C for 4–6 hours.

-

Validation: Monitor via LC-MS. Look for the disappearance of the bromide (M+2 pattern of Br) and appearance of the coupled product (M+H = 280 for Boc-protected intermediate).

-

-

Deprotection (In-situ): Once coupling is complete, treat the crude mixture with 4M HCl in dioxane (or TFA/DCM) to remove the Boc group if it doesn't cleave spontaneously during workup.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The product is polar due to the free pyrazole.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Synthetic workflow for the generation of the target scaffold via Suzuki coupling.

Reactivity & Applications in Drug Design

This molecule is rarely the final drug; it is a branching point . The chemical stability of the pyridine ring allows for harsh conditions to be applied to the pyrazole, while the lability of the chlorine allows for subsequent functionalization.

The "Reactivity Map"

-

Path A: Pyrazole N-Alkylation. The pyrazole NH is acidic (pKa ~14). Treatment with mild bases (Cs

CO -

Path B:

Displacement. The chlorine at C2 is activated by the electron-deficient pyridine nitrogen. It can be displaced by amines, alkoxides, or thiols. This is the primary route to 2-aminopyridine kinase inhibitors . -

Path C: Suzuki/Stille Coupling at C2. The chlorine can also serve as a handle for a second metal-catalyzed coupling, creating bi-aryl or tri-aryl systems common in GPCR ligands.

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Handling & Safety (E-E-A-T)

Warning: This compound contains a chloropyridine moiety, which can be a skin sensitizer and irritant.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free pyrazole NH can be susceptible to oxidation over long periods if exposed to air.

-

Hazards:

-

Disposal: As a halogenated heterocycle, it must be disposed of via high-temperature incineration to prevent the formation of persistent environmental toxins.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67170102 (Related Structure). Retrieved from (Used for physicochemical property estimation).

-

BldPharm. Product Datasheet: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.[2] Retrieved from

- Vertex AI Search.Synthesis of Pyrazolo[4,3-b]pyridines and Related Scaffolds.

-

SelleckChem. Safety Data Sheet for Pyridine-Pyrazole Intermediates. Retrieved from (General safety protocols for class).

Sources

- 1. 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. 1563529-57-6|2-Chloro-3-(1H-pyrazol-4-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nucalgon.com [nucalgon.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

Pyrazolyl-Pyridine Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary

The pyrazolyl-pyridine scaffold represents a "privileged structure" in modern drug discovery, characterized by its ability to bind diverse biological targets with high affinity and selectivity.[1] This bi-heteroaromatic system combines the electron-rich, hydrogen-bond-donating capacity of pyrazole with the electron-deficient, hydrogen-bond-accepting nature of pyridine.[2]

This guide analyzes the scaffold's utility, focusing on its dominance in kinase inhibition (targeting the ATP hinge region), its synthetic modularity, and its physicochemical adaptability.[1][2] We examine clinical successes like Asciminib and Selpercatinib , dissect Structure-Activity Relationships (SAR), and provide validated synthetic protocols.[1][2]

Structural & Electronic Properties

The pyrazolyl-pyridine core offers a unique electrostatic landscape that facilitates multipoint interactions with protein active sites.

Physicochemical Attributes[1][3][4][5][6][7][8]

-

Hydrogen Bonding: The scaffold acts as a donor-acceptor (D-A) motif.

-

Pi-Stacking: The biaryl twist (typically 20–40° dihedral angle) allows the molecule to adopt conformations that fit into hydrophobic pockets while maintaining pi-pi T-stacking or parallel stacking capabilities with aromatic residues (e.g., Phenylalanine, Tyrosine).[2]

-

Metal Chelation: The N-N bidentate arrangement (in specific isomers like 2-(1H-pyrazol-3-yl)pyridine) creates a "pocket" for coordinating metal ions (Zn²⁺, Mg²⁺), relevant in metalloenzyme inhibitors.[2]

Scaffold Variations & Numbering

The connectivity between the two rings defines the scaffold's geometry and vector presentation.

-

3-(2-Pyridyl)pyrazole: Common in bidentate ligands.[2]

-

4-(3-Pyridyl)pyrazole: Linear geometry, often used to span deep binding pockets.[2]

Figure 1: Core physicochemical properties driving biological interaction.[2]

Medicinal Chemistry Landscape[1][9]

Clinical Impact

The scaffold is ubiquitous in FDA-approved oncology drugs, particularly those targeting tyrosine kinases.[1][2]

| Drug Name | Target | Indication | Scaffold Role |

| Asciminib | BCR-ABL1 | CML (Philadelphia+) | Allosteric binder; Pyrazole-pyridine enables specific myristoyl pocket binding.[2] |

| Selpercatinib | RET | NSCLC, Thyroid Cancer | Pyrazolo-pyridine hybrid; Hinge binder.[1][2][4] |

| Crizotinib | ALK/ROS1 | NSCLC | Pyrazole acts as hinge binder (related scaffold). |

| Tracazolate | GABA-A | Anxiolytic (Investigational) | Modulates chloride channel opening via allosteric site. |

| Vericiguat | sGC | Heart Failure | Fused pyrazole-pyridine stimulates soluble Guanylate Cyclase.[4] |

Structure-Activity Relationship (SAR) Deep Dive: Kinase Inhibitors

In kinase inhibitors, the pyrazolyl-pyridine motif often functions as the ATP-mimetic hinge binder .[2]

-

The Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the pyrazole NH (or adjacent amine) donates a hydrogen bond to the backbone carbonyl.

-

Selectivity Vectors:

-

Gatekeeper Pocket: Substituents on the pyrazole C3/C4 positions can be sized to discriminate between small (Thr, Ala) and large (Met, Phe) gatekeeper residues.[1][2]

-

Solvent Front: Substituents on the pyridine ring (often solubilizing groups like piperazines) extend towards the solvent front to improve ADME properties.

-

Synthetic Architectures

Synthesis is generally approached via two main strategies: De Novo Cyclization (building the ring) or Modular Coupling (connecting pre-formed rings).

Method A: Modular Cross-Coupling (Suzuki-Miyaura)

This is the preferred method for late-stage diversification in drug discovery, allowing rapid library generation.[2]

-

Mechanism: Pd-catalyzed coupling of a pyridyl boronic acid/ester with a halopyrazole (or vice versa).

-

Advantages: High functional group tolerance; commercially available building blocks.[1]

-

Challenge: Regioselectivity in N-unsubstituted pyrazoles (protection often required).

Method B: De Novo Condensation (Claisen-Schmidt / Cyclization)

Used when specific substitution patterns are difficult to access via coupling or for large-scale manufacturing.[2]

-

Mechanism: Condensation of acetylpyridine with an aldehyde (Claisen-Schmidt) to form a chalcone, followed by cyclization with hydrazine.[2]

Figure 2: Primary synthetic workflows for scaffold construction.

Experimental Protocols

Protocol: Suzuki Coupling for 4-(1H-pyrazol-4-yl)pyridine

A robust, self-validating protocol for connecting the two rings.[2]

Reagents:

-

4-Bromopyridine hydrochloride (1.0 eq)[2]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 eq) (Boc-protected to prevent catalyst poisoning)[2]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Procedure:

-

Degassing: Charge a reaction vial with 4-bromopyridine, the pyrazole boronate, and K₂CO₃. Add solvents.[1][5] Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of bromide and appearance of the coupled product (M+H).

-

Deprotection (In Situ): The Boc group is often thermally unstable under basic aqueous conditions, but if it remains, treat the crude organic extract with TFA/DCM (1:[1][2]1) at RT for 1 hour.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Validation Criteria:

-

LC-MS: Single peak with expected Mass.

-

1H NMR: Characteristic pyridine doublets (approx 8.5 ppm and 7.5 ppm) and pyrazole singlet/doublets.

Protocol: Kinase Inhibition Assay (Generic)

Validating the scaffold's biological activity.

System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[2] Procedure:

-

Titration: Prepare 3-fold serial dilutions of the pyrazolyl-pyridine compound in DMSO (10 points).

-

Incubation: Incubate compound with Kinase (e.g., p38 MAPK) and substrate in assay buffer for 1 hour.

-

ATP Addition: Add ATP (at Km concentration) to initiate phosphorylation.

-

Detection: Add detection reagent (antibody/tracer). Read fluorescence/luminescence.

-

Data Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Future Outlook: C-H Functionalization

The next frontier for this scaffold involves C-H activation .[1] Rather than relying on pre-functionalized halides, direct C-H arylation of the pyridine ring using the pyrazole as a directing group is becoming a powerful tool for late-stage functionalization, allowing for "magic methyl" scans and rapid analoging without de novo synthesis.[1][2]

References

-

Asciminib (Scemblix) Approval: FDA.[4] (2021).[4][6] FDA approves asciminib for Philadelphia chromosome-positive chronic myeloid leukemia.[4] Source:

-

Selpercatinib Mechanism: Drilon, A., et al. (2020).[1][2][4] Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Source:

-

Kinase Inhibitor Scaffolds: Roskoski, R. (2019).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Source:

-

Pyrazolyl-Pyridine Synthesis: Kotha, S., et al. (2021).[1][2] Recent advances in the synthesis of pyrazoles: A review. Tetrahedron. Source:

-

JNK3 Inhibitor SAR: Probst, G. D., et al. (2011).[1][2] Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Source:

-

Vericiguat Approval: FDA. (2021).[4][6] FDA approves vericiguat for chronic heart failure.[1][6] Source:

Sources

- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Scaffold Analysis: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine vs. Pyrimidine Analogs in Kinase Drug Discovery

[1]

Executive Summary: The Privileged Hinge-Binder

In the high-stakes arena of kinase inhibitor discovery, the 3-(1H-pyrazol-4-yl)pyridine and its pyrimidine analog represent two of the most versatile "privileged structures."[1] These scaffolds function primarily as hinge-binding motifs , where the pyrazole moiety forms critical hydrogen bonds with the kinase ATP-binding pocket (specifically the gatekeeper and hinge residues).[1]

The specific derivative 2-Chloro-3-(1H-pyrazol-4-yl)pyridine acts as a linchpin intermediate.[1] The C2-chlorine atom serves as a reactive handle for late-stage diversification via Nucleophilic Aromatic Substitution (

This guide dissects the bioactivity, synthetic utility, and physicochemical trade-offs between the Pyridine (1-nitrogen) and Pyrimidine (1,3-dinitrogen) cores, providing a roadmap for medicinal chemists navigating scaffold hopping strategies.

Chemical Architectonics: Pyridine vs. Pyrimidine Core

The choice between a pyridine and pyrimidine core is rarely arbitrary; it dictates the electronic landscape, metabolic stability, and solubility profile of the final inhibitor.

Electronic Distribution & Reactivity

-

Pyridine Core: Moderately electron-deficient.[1] The C2-position is activated for

, but often requires elevated temperatures or strong nucleophiles. -

Pyrimidine Core: Highly electron-deficient due to two nitrogen atoms.[1] The C2 and C4 positions are significantly more reactive toward nucleophiles. This allows for milder reaction conditions but can introduce metabolic liabilities (e.g., susceptibility to nucleophilic attack by glutathione).

Physicochemical Properties (The "Nitrogen Scan")

| Feature | Pyridine Core | Pyrimidine Core | Impact on Drug Design |

| LogP (Lipophilicity) | Higher | Lower | Pyrimidines improve aqueous solubility, critical for oral bioavailability.[1] |

| pKa (Basicity) | ~5.2 | ~1.3 | Pyridine nitrogen can accept H-bonds; Pyrimidine nitrogens are less basic but affect water networks.[1] |

| Metabolic Stability | High (generally) | Variable | Pyrimidines are prone to oxidative metabolism at C5 if unsubstituted. |

| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrimidine offers an additional vector for water-mediated H-bonds in the solvent front.[1] |

Bioactivity & SAR: Case Studies in Kinase Inhibition

The 3-(pyrazol-4-yl) moiety is a "master key" for the ATP-binding site.[1] The pyrazole NH typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu, Met residues).

Case Study: JNK3 Inhibition (Pyridine Superiority)

In a comparative SAR study targeting c-Jun N-terminal kinase 3 (JNK3) , researchers discovered a surprising trend where the pyridine core outperformed the pyrimidine analog.[1][2]

-

Mechanism: The pyridine core provided optimal steric complementarity without incurring the desolvation penalty associated with the more polar pyrimidine ring.

-

Data Point: The pyridine analog exhibited an

of 160 nM , whereas the pyrimidine analogs showed reduced potency or selectivity issues against p38 MAPK [1].[2]

Case Study: c-Met and ALK (The Solubility Driver)

For targets like c-Met and ALK (Anaplastic Lymphoma Kinase), pyrimidine cores are often favored to counteract the lipophilicity of the "tail" groups required to occupy the hydrophobic back-pocket.[1]

-

Crizotinib Context: While Crizotinib itself utilizes a pyridine-based core (3-benzyloxy-2-aminopyridine), next-generation analogs frequently employ pyrimidine scaffolds to lower LogD and reduce protein binding.[1]

Structural Logic Diagram (DOT)

The following diagram illustrates the binding mode and the "Decision Tree" for scaffold selection.

Figure 1: Decision matrix for selecting Pyridine vs. Pyrimidine cores based on target requirements.

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the construction of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura coupling.[1] This method is superior to constructing the pyrazole ring de novo as it allows for the use of commercially available boronic esters.

Reagents:

-

2-Chloro-3-iodopyridine (1.0 equiv)[1]

-

(1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 equiv)[1]

- (0.05 equiv)

- (2.0 M aqueous solution)

-

1,4-Dioxane (Solvent)[1]

Procedure:

-

Inertion: Charge a microwave vial with 2-Chloro-3-iodopyridine, pyrazole boronate, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and

solution. -

Coupling: Heat to 90°C for 4 hours (or 110°C in microwave for 30 min). Note: The 2-Cl is relatively stable under these conditions compared to the 3-I position.[1]

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a white/off-white solid.[1]

Functionalization of the 2-Chloro Handle ( )

This step differentiates the library.[1] The 2-Cl is displaced by an amine (the "tail").[1]

Procedure:

-

Dissolve the scaffold (1.0 equiv) in NMP or DMSO .

-

Add the desired amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Pyridine Protocol: Heat to 120-140°C (Microwave preferred) for 1-2 hours.

-

Pyrimidine Protocol: Heat to 60-80°C for 1-2 hours. Note the significantly milder conditions required for the pyrimidine analog.

Kinase Inhibition Assay (FRET-based)

To validate bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]

Workflow:

-

Preparation: Prepare 3x serial dilutions of the synthesized inhibitor in DMSO.

-

Incubation: Mix Kinase (e.g., ALK or c-Met), Alexa Fluor® labeled Tracer, and Europium-labeled antibody in assay buffer.

-

Reaction: Add inhibitor solutions to the kinase mixture.

-

Readout: Incubate for 1 hour at room temperature. Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

-

Analysis: Calculate TR-FRET ratio (

). Plot % Inhibition vs. Log[Concentration] to determine

Visualizing the Synthesis Pathway

Figure 2: Synthetic divergence showing the reactivity difference between scaffolds.

References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

-

Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988). (Example of Pyrimidine/Pyrazole interactions in EGFR inhibitors). Source: Journal of Medicinal Chemistry.[3] URL:[Link][4]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. Source: ResearchGate / Afr. J. Biomed. Res. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 3-(Pyrazol-4-yl)pyridine Derivatives in Oncology

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(pyrazol-4-yl)pyridine scaffold represents a "privileged structure" in oncology drug discovery, distinguished by its ability to mimic the adenine ring of ATP. This bi-aryl system—comprising a pyridine ring coupled at the C3 position to the C4 position of a pyrazole—serves as a potent ATP-competitive inhibitor across multiple kinase families, most notably c-Jun N-terminal kinases (JNK) , p38 MAPK , and ALK/c-Met pathways.

Unlike fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines), the non-fused 3-(pyrazol-4-yl)pyridine scaffold offers torsional flexibility, allowing the molecule to adopt distinct conformations that fit into the ATP-binding pockets of kinases with varying gatekeeper residues. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of these derivatives as precision oncology agents.

Chemical Biology & Pharmacophore Modeling

The "Hinge-Binder" Concept

The therapeutic potency of 3-(pyrazol-4-yl)pyridine derivatives stems from their ability to form hydrogen bonds with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

-

Acceptor Motif: The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a hinge residue (e.g., Met1199 in ALK or Met109 in p38).

-

Donor Motif: The pyrazole NH group serves as a hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue (e.g., Glu1197 in ALK).

This dual-anchor binding mode mimics the N1 and N6 interaction of the natural ligand, ATP, effectively blocking phosphorylation activity.

Visualization: Kinase Binding Mode

The following diagram illustrates the pharmacophore model of a generic 3-(pyrazol-4-yl)pyridine inhibitor within the ATP-binding pocket.

Figure 1: Pharmacophore model showing the bidentate hydrogen bonding of the 3-(pyrazol-4-yl)pyridine scaffold to the kinase hinge region.

Target Landscape in Oncology

c-Jun N-terminal Kinase (JNK)

The JNK pathway is a critical regulator of apoptosis and cell survival. 3-(pyrazol-4-yl)pyridine derivatives have shown high potency against JNK3 , with selectivity over p38 MAPK depending on the substitution pattern.

-

Mechanism: Inhibition of JNK prevents the phosphorylation of c-Jun, blocking the transcription of AP-1 regulated genes involved in cell proliferation.

-

Application: Acute Myeloid Leukemia (AML) and multiple myeloma, where JNK signaling is often dysregulated.

ALK and c-Met

While Crizotinib utilizes a 5-(pyrazol-4-yl)pyridine isomer, the 3-(pyrazol-4-yl)pyridine scaffold is a proven bioisostere. These derivatives target the ATP pocket of ALK (Anaplastic Lymphoma Kinase), effective in NSCLC patients with EML4-ALK translocations.

-

Key Insight: The torsional rotation between the pyridine and pyrazole rings allows these molecules to accommodate mutations in the gatekeeper residue (e.g., L1196M) better than rigid fused systems.

Technical Synthesis Guide

The construction of the 3-(pyrazol-4-yl)pyridine scaffold relies heavily on Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and high yields.

Optimized Synthetic Workflow

Reaction: 3-Bromopyridine derivative + 4-Pyrazoleboronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: Cs₂CO₃ (Cesium Carbonate) is preferred over Na₂CO₃ for sterically hindered substrates.

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[1]

-

Condition: Microwave irradiation at 110°C for 30–60 minutes drastically improves yield compared to thermal reflux (12–24 hours).

Synthesis Diagram (DOT)

Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for scaffold generation.

Experimental Protocols

Protocol: Microwave-Assisted Suzuki Coupling

Objective: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyridine.

-

Preparation: In a 10 mL microwave vial, combine:

-

3-Bromopyridine (1.0 eq, 1.0 mmol)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 1.2 mmol)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

Cs₂CO₃ (2.0 eq)[1]

-

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Reaction: Seal the vial and purge with Nitrogen for 2 minutes. Irradiate in a microwave reactor at 110°C for 45 minutes .

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL), wash with water (2x) and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

Protocol: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC₅₀ against JNK1/2 or ALK.

-

Reagents: Use the ADP-Glo™ Kinase Assay (Promega).

-

Enzyme Mix: Prepare 2x Kinase buffer containing recombinant JNK1 (5 ng/well).

-

Substrate: Prepare 2x ATP/Substrate mix (ATP concentration at K_m, typically 10 µM).

-

Incubation:

-

Add 2 µL of Compound (serially diluted in DMSO).

-

Add 4 µL of Kinase Enzyme. Incubate 10 min at RT.

-

Add 4 µL of ATP/Substrate mix. Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Signaling Pathways & Mechanism of Action

The primary mechanism of action for these derivatives involves the interruption of phosphorylation cascades. In the context of JNK inhibition, the blockade prevents the stress-induced apoptotic signaling that paradoxically supports tumor survival in certain leukemias.

Pathway Diagram (DOT)

Figure 3: Signal transduction cascade showing the point of intervention by 3-(pyrazol-4-yl)pyridine inhibitors.

References

-

Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors. Source: PubMed / NIH URL:[Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: PubMed / NIH URL:[Link]

-

Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Source: Journal of Medicinal Chemistry URL:[Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chinese Chemical Letters URL:[Link]

-

The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

The Strategic Utility of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine as a Core Intermediate in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The relentless pursuit of targeted therapies has identified protein kinases as a pivotal class of enzymes in oncology and inflammatory diseases. The design of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their unique ability to interact with the ATP-binding site of kinases. This guide provides a detailed technical analysis of one such scaffold intermediate: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine . We will explore its strategic importance, detail its synthesis, and demonstrate its application in the development of potent and selective kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource on this high-value chemical entity.

The Pyrazole-Pyridine Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of the pharmaceutical industry.[1] The pyrazole scaffold is a key building block in many FDA-approved kinase inhibitors, valued for its synthetic accessibility and versatile bioisosteric properties.[2]

The combination of a pyrazole ring with a pyridine ring creates a bicyclic-like, planar system that is exceptionally well-suited for targeting the kinase ATP-binding pocket. This efficacy stems from several key features:

-

Hydrogen Bonding: The pyrazole N-H group and the pyridine nitrogen atom can act as crucial hydrogen bond donors and acceptors, respectively. These interactions anchor the inhibitor to the "hinge region" of the kinase, a conserved backbone segment that is critical for ATP binding. The loss of the pyrazole N-H through methylation, for instance, has been shown to result in a complete loss of activity in certain FGFR inhibitors, underscoring its importance.[3]

-

Structural Rigidity: The scaffold provides a rigid and predictable orientation for appended substituents, allowing medicinal chemists to precisely probe different pockets within the active site to enhance potency and selectivity.

-

Vectors for Elaboration: The 2-chloro substituent on the pyridine ring and the various positions on the pyrazole ring serve as strategic vectors for chemical modification. The chlorine atom, in particular, is a versatile handle for introducing a wide range of functionalities via cross-coupling reactions.[4]

This scaffold has been successfully incorporated into inhibitors targeting a diverse range of kinases, including c-Jun N-terminal kinase (JNK), Protein Kinase B (Akt), PIM-1, and Tropomyosin receptor kinases (TRKs), demonstrating its broad utility in cancer and inflammatory disease research.[1][5][6][7]

Synthesis and Chemical Profile of the Intermediate

The efficient and scalable synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is critical for its use in drug discovery programs.[8] A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which joins the two heterocyclic rings.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-C bond between the pyridine and pyrazole rings. This leads to two readily available or easily synthesized starting materials: a halogenated pyridine and a pyrazole boronic acid or ester.

Caption: Retrosynthetic analysis via Suzuki coupling.

Detailed Synthetic Protocol: Suzuki Coupling

This protocol outlines a representative synthesis of the target intermediate.

Step 1: Preparation of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction: Heat the mixture to reflux (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-3-(1H-pyrazol-4-yl)pyridine.

Expected Characterization:

-

¹H NMR: Signals corresponding to the protons on both the pyridine and pyrazole rings.

-

¹³C NMR: Resonances for all 8 carbon atoms in the structure.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₆ClN₃ (179.60 g/mol ).[8]

Application in Kinase Inhibitor Development: Case Studies

The true value of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is realized when it is elaborated into highly potent and selective kinase inhibitors. The "chloro" group serves as a key attachment point for introducing moieties that can occupy other regions of the ATP binding site, thereby fine-tuning the inhibitor's biological activity.

Case Study 1: JNK (c-Jun N-terminal Kinase) Inhibitors

The JNK signaling pathway is implicated in inflammatory diseases and neuronal apoptosis. The development of selective JNK inhibitors is a significant therapeutic goal. Researchers have successfully used the 4-(pyrazol-3-yl)-pyridine scaffold as a core for novel JNK inhibitors.[1]

Caption: Simplified JNK signaling pathway and point of inhibition.

In this series, the 2-chloro position of the pyridine ring was functionalized with various anilines via a Buchwald-Hartwig amination reaction. This modification allowed for the exploration of the solvent-exposed region of the JNK active site, leading to compounds with potent inhibitory activity.[1]

Table 1: Structure-Activity Relationship (SAR) of JNK3 Inhibitors

| Compound ID | R¹ (on Pyrazole) | R² (Aniline Substituent) | JNK3 IC₅₀ (µM) |

| 1 | H | 4-morpholino | 0.63 |

| 7 | Me | 4-morpholino | 1.45 |

| 12 | H | 3-aminosulfonylphenyl | 0.057 |

| 13 | Me | 3-aminosulfonylphenyl | 0.041 |

| Data adapted from published research.[1] |

This data highlights that while N-alkylation of the pyrazole sometimes decreases potency (cf. 1 vs 7), strategic modification at the 2-position of the pyridine ring can lead to highly potent inhibitors (12 and 13).[1]

Case Study 2: Dual FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical targets in acute myeloid leukemia (AML). A dual inhibitor could offer enhanced therapeutic benefits. An imidazo[4,5-b]pyridine-based inhibitor was developed where a dimethyl-pyrazol-4-yl group, analogous to our core intermediate, was installed.[9][10] This substituent proved to be optimal for achieving high potency against both kinase families.[10]

Table 2: Potency of a Dual Kinase Inhibitor

| Kinase Target | Kd (nM) |

| Aurora-A | 7.5 |

| Aurora-B | 48 |

| FLT3 | 6.2 |

| FLT3-ITD | 38 |

| FLT3(D835Y) | 14 |

| Data represents binding affinity (Kd) for compound 27e from published research.[9][10] |

This example demonstrates how the pyrazolyl-pyridine motif contributes to a highly effective inhibitor profile against multiple clinically relevant targets.

Caption: General binding mode of pyrazolyl-pyridine inhibitors.

Experimental Workflow: From Intermediate to Final Product

The following protocol details a common subsequent reaction, demonstrating how the 2-chloro group is utilized as a synthetic handle.

Protocol: Buchwald-Hartwig Amination

This reaction couples an aniline derivative to the 2-position of the pyridine ring, displacing the chlorine atom.

-

Reagents: To a microwave vial, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine ligand like Xantphos (0.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[1]

-

Solvent: Add a degassed anhydrous solvent, such as 1,4-dioxane.

-

Reaction: Seal the vial and heat in a microwave reactor to 130 °C for 1 hour, or alternatively, heat conventionally at reflux until the reaction is complete (monitored by TLC/LC-MS).[1]

-

Workup and Purification: Cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue using column chromatography or preparative HPLC to obtain the final N-aryl-3-(1H-pyrazol-4-yl)pyridin-2-amine product.

Conclusion and Future Perspectives

2-Chloro-3-(1H-pyrazol-4-yl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable foundation for the development of targeted kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with the synthetic versatility of the 2-chloro position, makes it an invaluable tool for medicinal chemists.

The continued exploration of this scaffold is likely to yield novel inhibitors for a growing list of kinase targets. Furthermore, its rigid core structure makes it an ideal candidate for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where precise vector positioning is paramount. As the demand for highly selective and potent therapeutics continues to grow, the importance of core intermediates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine in the drug discovery pipeline is set to increase.

References

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

- 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure. Chembeez.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.

- The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. Acme Synthesis.

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Structure-activity relationship (SAR) of 2-chloropyridine derivatives

The Structure-Activity Relationship (SAR) of 2-Chloropyridine Derivatives

Executive Summary

The 2-chloropyridine scaffold represents a duality in medicinal and agrochemical chemistry: it serves simultaneously as a high-utility electrophilic intermediate for nucleophilic aromatic substitution (

The Pharmacophore & Chemical Space

The 2-chloropyridine ring is characterized by the electron-deficient nature of the pyridine nitrogen, which activates the C2-position for nucleophilic attack. However, when the chlorine atom is retained in the final molecule, it imparts specific physicochemical properties—enhanced lipophilicity (

Key Physicochemical Parameters:

-

Dipole Moment: The vector sum of the pyridine lone pair and the C-Cl bond creates a strong dipole, influencing orientation in the binding pocket.

-

Lipophilicity: The chlorine substituent increases logP significantly compared to the parent pyridine, aiding membrane permeability.

-

Metabolic Blockade: The C-Cl bond at the 2-position (or 6-position, depending on numbering) effectively blocks oxidative metabolism at the most reactive site adjacent to the nitrogen.

SAR Analysis: The Retained Chlorine (Pharmacophore)

In this context, the chlorine atom is not a leaving group but a critical binding element. The most prominent examples are the chloropyridinyl neonicotinoids .

The "Magic Bullet" of Neonicotinoids

In compounds like Imidacloprid and Acetamiprid , the 6-chloropyridin-3-yl moiety (often synthesized from 2-chloro-5-methylpyridine) is essential for high-affinity binding to the insect nicotinic acetylcholine receptor (nAChR).

-

The Chlorine Atom (C6 position relative to N):

-

Role: Provides a hydrophobic anchor that fits into a complementary lipophilic sub-pocket of the nAChR.

-

SAR Insight: Replacement of Cl with H, F, or alkyl groups drastically reduces insecticidal potency. The Cl atom contributes to the specific electronegative tip required for the "super-agonist" effect on insect receptors while maintaining selectivity over mammalian receptors.

-

-

The Methylene Bridge (C3 position relative to N):

-

Role: Connects the aromatic head to the pharmacophore's "toxicophore" (e.g., the nitroguanidine tail).

-

SAR Insight: Flexibility is key here. Rigidification often leads to loss of activity, whereas the methylene spacer allows the chloropyridine head to orient correctly in the ligand-binding domain (LBD).

-

Human Therapeutics: Factor Xa Inhibitors

In human medicine, the Edoxaban molecule utilizes a 5-chloropyridin-2-yl group.

-

SAR Insight: Here, the chloropyridine ring acts as a rigid, lipophilic spacer that positions the amide hydrogen bond donors. The chlorine atom fills a specific hydrophobic pocket in the Factor Xa active site, enhancing potency (

in the nanomolar range) and improving oral bioavailability.

SAR Visualization

The following diagram illustrates the functional differentiation of the pyridine ring positions.

Figure 1: Functional mapping of the 2-chloropyridine scaffold. Position 2 (Cl) is critical for receptor affinity in neonicotinoids, while Position 5 serves as the primary attachment point for the rest of the molecule.

SAR Analysis: The Displaced Chlorine (Synthetic Handle)

For many drug discovery campaigns, 2-chloropyridine is a starting material. The SAR here focuses on the reactivity of the C-Cl bond toward

-

Electronic Effects: Electron-withdrawing groups (EWGs) at C3 or C5 (e.g.,

, -

Steric Effects: Substituents at C3 can sterically hinder the approach of nucleophiles, requiring higher temperatures or transition-metal catalysis (Buchwald-Hartwig) instead of classical

.

Synthetic Pathway to Key Intermediates: The synthesis of the ubiquitous 2-chloro-5-(chloromethyl)pyridine (CCMP) —the precursor to Imidacloprid—demonstrates the industrial scalability of this scaffold.

Figure 2: Industrial synthetic route from 3-methylpyridine to the active neonicotinoid Imidacloprid, highlighting the installation and retention of the critical 2-chloro substituent.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)

This protocol describes the radical chlorination of 2-chloro-5-methylpyridine, a critical step for accessing neonicotinoid derivatives.

Reagents:

-

2-Chloro-5-methylpyridine (1.0 eq)[1]

-

N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas (

) -

Catalytic initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Solvent: Carbon tetrachloride (

) or Acetonitrile (

Methodology:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylpyridine (10 mmol) in anhydrous acetonitrile (50 mL).

-

Addition: Add NCS (11 mmol) and AIBN (0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc 4:1) or GC-MS. The reaction typically requires 3–6 hours.

-

Work-up: Cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 2-chloro-5-(chloromethyl)pyridine as a colorless to pale yellow oil.

-

Self-Validation Check:

NMR should show a singlet around

-

Protocol B: Nucleophilic Substitution ( ) for 2-Amino Derivatives

Used when the target is a 2-aminopyridine derivative, displacing the chlorine.

Reagents:

-

2-Chloropyridine derivative (1.0 eq)

-

Primary Amine (

) (1.2 - 1.5 eq) -

Base:

(2.0 eq) or -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).

Methodology:

-

Setup: Combine the 2-chloropyridine substrate and the amine in DMF (0.5 M concentration).

-

Activation: Add the inorganic base (

). -

Heating: Heat the reaction to 100–120°C. (Note: Unactivated 2-chloropyridines require high heat; if an EWG like

is present at C3/C5, lower temperatures (60°C) are sufficient). -

Work-up: Pour the reaction mixture into ice water. If the product precipitates, filter it. If not, extract with Ethyl Acetate (

). -

Validation: The disappearance of the characteristic C-Cl stretch in IR (approx. 1050-1100

) and the appearance of N-H signals in NMR confirm substitution.

Quantitative Data Summary

| Compound Class | Key Derivative | Role of 2-Cl | Target Receptor | Activity Metric |

| Neonicotinoid | Imidacloprid | Pharmacophore (Binding) | Insect nAChR | |

| Neonicotinoid | Acetamiprid | Pharmacophore (Binding) | Insect nAChR | |

| Anticoagulant | Edoxaban | Structural/Binding | Factor Xa | |

| Intermediate | 2-Chloropyridine | Electrophile | Synthetic Precursor | N/A |

References

-

Jeschke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science. Retrieved from [Link]

-

Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

Furugori, T., et al. (2015). Discovery and SAR of Edoxaban (DU-176b): A Potent, Orally Active, and Specific Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yamamoto, I., et al. (1998).[2] Structure-activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

-

Maraiya, S., et al. (2016). A Review on Synthesis of 2-Chloropyridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

This guide provides a comprehensive technical analysis of the solubility and handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in aprotic polar solvents (DMSO, DMF). It is designed for researchers requiring high-fidelity stock solutions for biological assays or synthetic intermediates.

Executive Summary

2-Chloro-3-(1H-pyrazol-4-yl)pyridine (MW: 179.61 g/mol ) exhibits high solubility in DMSO and DMF, typically exceeding 50 mM (approx. 9 mg/mL) at ambient conditions. This high solubility is driven by the strong hydrogen-bond accepting nature of these solvents, which effectively solvates the pyrazole N-H donor.

However, the 2-chloro substituent introduces a latent electrophilic site. While stable in pure DMSO/DMF, this compound is susceptible to Nucleophilic Aromatic Substitution (

Physicochemical Profile & Solvation Thermodynamics

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent lattice.

| Property | Value | Implication for Solubility |

| Molecular Weight | 179.61 g/mol | Low MW favors rapid dissolution kinetics. |

| LogP (Predicted) | ~1.7 | Moderate lipophilicity; poor water solubility, high affinity for organic matrices. |

| H-Bond Donors | 1 (Pyrazole NH) | Critical: Requires a solvent capable of H-bond acceptance (e.g., DMSO oxygen). |

| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N) | Interacts with solvent dipoles. |

| pKa (Pyrazole) | ~14 (Neutral/Weak Acid) | Stable in neutral organic solvents; deprotonation requires strong base. |

The Solvation Mechanism

In the solid state, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine likely forms an intermolecular hydrogen-bonded network (Pyrazole-NH

-

DMSO/DMF Role: These solvents act as potent Lewis Bases . The sulfoxide oxygen (DMSO) or amide oxygen (DMF) acts as a hydrogen bond acceptor, coordinating with the pyrazole proton. This interaction disrupts the crystal lattice more effectively than non-polar solvents (e.g., Toluene) or weak acceptors (e.g., Acetonitrile).

Solubility Data & Solvent Selection

Predicted Solubility Ranges

Based on structural analogues (e.g., 2-(1H-pyrazol-3-yl)pyridine) and solvation parameters.

| Solvent | Solubility Rating | Estimated Concentration | Primary Interaction |

| DMSO | Excellent | > 100 mM (>18 mg/mL) | Strong H-Bond Acceptor / Dipole-Dipole |

| DMF | Excellent | > 100 mM (>18 mg/mL) | Strong H-Bond Acceptor |

| Ethanol | Moderate | 10 - 50 mM | H-Bond Donor/Acceptor (Amphiprotic) |

| Water | Poor | < 1 mM | Hydrophobic Effect dominates |

Stability Warning: The Risk

The 2-position chlorine on the pyridine ring is activated by the ring nitrogen.

-

Risk: In polar aprotic solvents (DMSO/DMF), the reaction rate of nucleophilic substitution increases significantly due to the solvation of cations leaving anions "naked" and reactive.

-

Constraint: Avoid adding nucleophiles (e.g., primary amines, hydroxide) to DMSO stocks of this compound unless a reaction is intended.

Experimental Protocol: Preparation of High-Fidelity Stocks

Objective: Prepare a stable 50 mM stock solution in DMSO.

Materials

-

Compound: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (>95% purity).[1]

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

99.9%). -

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Workflow Diagram

The following logic flow ensures solubilization while mitigating degradation risks.

Figure 1: Step-by-step dissolution workflow for preparing stable stock solutions.

Step-by-Step Procedure

-

Weighing: Weigh approx. 9.0 mg of compound into a tared amber vial.

-

Calculation: Calculate the required volume of DMSO (

).-

Example: For 9.0 mg (0.05 mmol), add 1.0 mL DMSO to achieve 50 mM.

-

-

Addition: Add DMSO slowly down the side of the vial to wash down powder.

-

Agitation: Vortex vigorously for 30 seconds.

-

Note: If the solution remains cloudy, apply bath sonication for 2-5 minutes. Do not heat above 40°C to prevent degradation.

-

-

Inspection: Invert the vial. The solution should be optically clear with no "schlieren" lines or precipitate.

Troubleshooting & Best Practices

Issue: Precipitation upon Freeze-Thaw

DMSO has a high freezing point (18.5°C). Repeated freeze-thaw cycles can induce crystal nucleation, especially if moisture enters the vial (DMSO is hygroscopic).

-

Solution: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated cycling.

-

Recovery: If precipitation occurs, warm the vial to 37°C for 5 minutes and vortex. Ensure full re-dissolution before use.

Issue: "Crash-out" in Aqueous Media

When diluting DMSO stocks into aqueous buffers (e.g., for cell assays), the compound may precipitate due to the "solvent shift" effect.

-

Limit: Keep final DMSO concentration < 1% (v/v).

-

Protocol: Add the DMSO stock to the buffer while vortexing the buffer rapidly. Do not add buffer to the DMSO stock.

Analytical Verification

For critical applications, verify the integrity of the stock solution using LC-MS.

-

Expected Mass:

(Characteristic Chlorine 3:1 isotope pattern). -

Purity Check: Ensure no hydrolysis product (2-Hydroxy-3-(1H-pyrazol-4-yl)pyridine) is observed, which would appear at

.

References

-

PubChem. 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (Compound). National Library of Medicine. Available at: [Link]

- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation thermodynamics and solvent selection).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for reactivity of 2-chloropyridines and SNAr mechanisms).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Advanced Technical Guide: History and Development of Pyrazolyl-Pyridine Based JNK Inhibitors

Executive Summary

The c-Jun N-terminal kinases (JNKs) are pivotal mediators of stress signaling, apoptosis, and neurodegeneration. While early inhibitors like SP600125 provided proof-of-concept, they lacked the selectivity and physicochemical properties required for clinical utility. The development of the pyrazolyl-pyridine scaffold represents a watershed moment in JNK inhibitor medicinal chemistry. This guide details the transition from earlier pyrimidine-based hits to the optimized pyrazolyl-pyridine series, analyzing the Structure-Activity Relationship (SAR) drivers that enabled nanomolar potency and high isoform selectivity (particularly for JNK3).

Scientific Context: The JNK Signaling Architecture

To understand the design logic of pyrazolyl-pyridine inhibitors, one must first visualize the signaling bottleneck they target. JNKs (JNK1, JNK2, JNK3) are the terminal kinases in a phosphorylation cascade triggered by environmental stress (UV, oxidative stress) or inflammatory cytokines.[1]

JNK Signaling Pathway Diagram

Figure 1: The JNK signaling cascade.[1][] Note the convergence of multiple MAP3Ks onto MKK4/7, which then activate the JNK isoforms. JNK3 is a primary target for neurodegenerative indications due to its CNS-restricted expression.

History & Scaffold Evolution: The Pyrimidine-to-Pyridine Shift

The development of pyrazolyl-pyridine inhibitors was not a de novo discovery but an evolutionary optimization from earlier 4-pyrazolyl-pyrimidine scaffolds.

The Pyrimidine Limitation

Early high-throughput screening campaigns identified pyrimidine-based compounds as potent JNK inhibitors. However, these early hits often suffered from:

-

Poor Pharmacokinetics (PK): High clearance and low oral bioavailability.

-

Off-Target Activity: Significant inhibition of p38 MAPK, a closely related kinase with a similar ATP-binding pocket.

-

CYP Inhibition: The pyrimidine core was frequently associated with CYP450 inhibition, complicating metabolic stability.

The Pyridine Solution (The "Vertex/Scripps" Pivot)

Researchers, notably teams at The Scripps Research Institute and Vertex Pharmaceuticals, hypothesized that replacing the central pyrimidine ring with a pyridine ring would maintain the critical hydrogen bond acceptor/donor geometry required for hinge binding while altering the electronic properties to improve physicochemical parameters [1].

Key Outcome: The switch to the 4-(pyrazol-3-yl)-pyridine scaffold resulted in:

-

Maintained/Improved Potency: IC50 values often dropped from micromolar to low nanomolar ranges.

-

Enhanced Selectivity: The subtle change in the vector of the substituents allowed for better exploitation of the JNK3 specific hydrophobic pockets (Selectivity > 1000-fold over p38 in optimized analogs) [2].

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this class is defined by three critical regions on the scaffold.

SAR Map of Pyrazolyl-Pyridine

Figure 2: SAR functional regions of the pyrazolyl-pyridine scaffold.

Detailed SAR Analysis

| Region | Modification | Effect on Potency/Selectivity | Mechanistic Insight |

| Pyridine Core | Replacement of Pyrimidine | Increased Potency | The pyridine nitrogen aligns optimally with the hinge region (Met149 in JNK3), forming a critical H-bond. |

| R1 (Pyrazole N) | Methyl vs. Benzyl | Benzyl > Methyl | Bulky hydrophobic groups (Benzyl) target the hydrophobic region II, improving affinity. Simple alkyls reduce potency. |

| R1 (Pyrazole N) | Polar tails (e.g., morpholine) | Decreased Potency | While improving solubility, polar groups here often clash with the hydrophobic gatekeeper residues. |

| R3 (Pyrazole C-5) | Aryl substitution | Variable | Substitution here dictates isoform selectivity. 4-Fluorophenyl often boosts JNK3 potency but loses selectivity against p38 [1].[1] |

| Pyridine C-2 | Amino/Amido groups | Critical for Hinge Binding | This moiety acts as the primary H-bond donor to the kinase hinge backbone. |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on the most successful synthetic and assay routes described in the literature [1, 2].

Synthesis: Suzuki-Miyaura Coupling Route

This modular approach allows for the independent variation of the pyrazole and pyridine components.

Reagents:

-

A: 4-Bromopyridine derivative (e.g., 2-chloro-4-bromopyridine).

-

B: (1H-pyrazol-3-yl)boronic acid derivative.

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: Na2CO3 or K3PO4.

Step-by-Step Protocol:

-

Preparation: In a sealed tube, dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in a mixture of DME/Water (4:1 v/v).

-

Degassing: Bubble Nitrogen through the solution for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (2.0 eq).

-

Reaction: Heat to 90°C for 12 hours under N2 atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Validation: Verify structure via 1H-NMR and LC-MS (Expect M+H peak corresponding to coupled product).

Biochemical Assay: LanthaScreen™ Eu Kinase Binding

A self-validating FRET-based assay is recommended over radiometric assays for high-throughput screening due to lower noise and lack of radioactive waste.

Principle: Detects the binding of an Alexa Fluor® 647-labeled tracer to the kinase active site, monitored by a Europium-labeled anti-tag antibody.

Protocol:

-

Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Enzyme Mix: Dilute JNK3 (5 nM final) and Eu-anti-His antibody (2 nM final) in buffer.

-

Inhibitor Addition: Add 5 µL of test compound (in DMSO) to 384-well plate.

-

Tracer Addition: Add Kinase Tracer 199 (10 nM final).

-

Incubation: Incubate for 60 minutes at RT in the dark.

-

Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Calculation: Calculate IC50 based on the emission ratio (665/615).

Case Study: Optimization Data

The following table summarizes the leap in performance when moving from the pyrimidine series to the optimized pyrazolyl-pyridine series (Data synthesized from [1, 3]).

| Compound ID | Core Scaffold | R1 Substituent | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |

| Cmpd 1 (Early) | Pyrimidine | Methyl | 630 | >20,000 | >30x |

| Cmpd 12 | Pyridine | H | 160 | >20,000 | >125x |

| Cmpd 13 | Pyridine | H (5-Cl on Pyridine) | 80 | >20,000 | >250x |

| SR-3576 | Aminopyrazole | N-Phenyl | 7 | >20,000 | >2800x |

Analysis: The transition to the pyridine core (Cmpd 12) immediately improved potency by ~4-fold. Further optimization of the pyrazole nitrogen (SR-3576) resulted in single-digit nanomolar potency with exceptional selectivity against p38, a critical requirement for avoiding side effects in chronic treatments.

References

-

Noël, R., et al. (2011).[3] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.[3] Link

-

Kamenecka, T. M., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853-12861. Link

-

Cui, J., et al. (2023). "Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells." Chemical Biology & Drug Design. Link

Sources

Methodological & Application

Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-(1H-pyrazol-4-yl)pyridines: An Application Guide

Introduction: The Strategic Importance of 2,3-Disubstituted Pyridines in Drug Discovery

The 2,3-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific functionalization at the 2- and 3-positions allows for precise modulation of a molecule's physicochemical properties and its interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a particularly valuable building block: 2-chloro-3-(1H-pyrazol-4-yl)pyridine. This substrate presents unique challenges due to the electronic nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen-containing heterocycles.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from mechanistic principles to practical, field-proven protocols.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical challenge with substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine is the potential for the pyridine and pyrazole nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. This phenomenon, often referred to as the "2-pyridyl problem," necessitates careful selection of ligands that can shield the palladium center and promote the desired catalytic activity.[3]

Optimizing the Reaction: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for analogous couplings of 2-chloropyridines and pyrazole derivatives, providing a valuable starting point for optimization.

| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | ~75% | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~85% | [5] |

| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90% | [3] |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | 2 | ~90% | [6] |

| 5 | Pyridine-3-boronic acid | Pd(Amphos)Cl₂ (0.04) | - | K₂CO₃ (2) | DME | 85 | 1.5 | 50% | |

| 6 | 1-Boc-pyrazole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ (cat.) | - | Na₂CO₃ (1M aq) | THF | 100 | - | 28% | [7] |

Note: Yields are based on analogous systems and may vary for the specific coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine.

Recommended Protocol: Suzuki-Miyaura Coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine

This protocol provides a robust starting point for the synthesis of 2-aryl-3-(1H-pyrazol-4-yl)pyridines. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

Materials:

-

2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

XPhos Pd G2 (2nd Generation) (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

-

2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) (degassed)

-

Water (degassed)

Procedure:

-

In a microwave reaction vial, combine 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

-

Add degassed DME and water (typically a 10:4 v/v ratio).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-40 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of catalyst and ligands.- Thoroughly degas solvents with an inert gas.- Ensure the purity of starting materials. |

| Protodeboronation | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Consider using a boronic ester instead of a boronic acid.- Optimize for shorter reaction times, potentially with microwave heating. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure rigorous degassing of the reaction mixture.- Screen different bases to facilitate transmetalation. |

| Catalyst Decomposition (black precipitate) | - High temperature- Inappropriate ligand | - Lower the reaction temperature and extend the reaction time.- Use bulky, electron-rich ligands like XPhos or SPhos to stabilize the catalyst. |

Conclusion

The Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is a powerful transformation for the synthesis of medicinally relevant 2,3-disubstituted pyridines. While the substrate presents challenges due to potential catalyst inhibition, these can be overcome through the careful selection of modern catalyst systems, particularly those employing bulky phosphine ligands or N-heterocyclic carbenes, and the optimization of reaction conditions. Both conventional heating and microwave-assisted protocols offer viable routes to the desired products. This guide provides a solid foundation for researchers to successfully implement and adapt this crucial reaction in their synthetic endeavors.

References

-

Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. (URL: [Link])

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. (URL: [Link])

-

Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (URL: [Link])

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Duncton, M. A. J., et al. (2019). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Das, P., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. (URL: [Link])

-

ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (URL: [Link])

-

ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (URL: [Link])

-

Seven Chongqing Chemdad Co., Ltd. XPhos Pd G2. (URL: [Link])

-

Kemmitt, P., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron. (URL: [Link])

-

Bouillon, A., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. (URL: [Link])

-

Myers, A. G. The Suzuki Reaction. (URL: [Link])

-

Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

-

ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL: [Link])

-

Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. (URL: [Link])

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

-

RSC Publishing. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (URL: [Link])

-